molecular formula C16H22N4O4S B2837836 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034326-94-6

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2837836
CAS No.: 2034326-94-6
M. Wt: 366.44
InChI Key: UTLBXZYFXDJSSM-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the furan and pyrazole intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these reactions include:

    Furan-2-carboxylic acid: for the furan ring synthesis.

    Hydrazine derivatives: for the pyrazole ring formation.

    Piperidine derivatives: for the piperidine ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: to enhance reaction rates.

    Solvents: to dissolve reactants and control reaction environment.

    Temperature and Pressure Control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: where the compound may be oxidized to form different functional groups.

    Reduction: where the compound may be reduced to simpler forms.

    Substitution: where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.

Scientific Research Applications

    Chemistry: as a building block for synthesizing more complex molecules.

    Biology: as a probe to study biological processes.

    Medicine: as a potential therapeutic agent for treating diseases.

    Industry: as a precursor for manufacturing advanced materials.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition: where the compound binds to and inhibits the activity of specific enzymes.

    Receptor binding: where the compound interacts with cellular receptors to modulate signaling pathways.

    Pathway modulation: where the compound affects specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which allows it to participate in diverse chemical reactions and interact with various biological targets.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4S/c1-25(22,23)20-7-4-13(5-8-20)16(21)17-6-9-19-12-14(11-18-19)15-3-2-10-24-15/h2-3,10-13H,4-9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLBXZYFXDJSSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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